molecular formula C14H18Cl2N2O6S B1213343 Thiamphenicol glycinate CAS No. 2393-92-2

Thiamphenicol glycinate

Cat. No. B1213343
CAS RN: 2393-92-2
M. Wt: 413.3 g/mol
InChI Key: AMGKHLVPQHMHGQ-ZYHUDNBSSA-N
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Description

Thiamphenicol glycinate is a synthetic antibiotic that belongs to the group of amphenicols. It is a prodrug of thiamphenicol, which is a broad-spectrum antibiotic. Thiamphenicol glycinate is used in the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.

Scientific Research Applications

Influence on Polymorphonuclear Leukocytes

Thiamphenicol (TAP), the active principle of thiamphenicol glycinate acetylcysteinate (TGA), shows promising effects on human granulocyte functions. A study highlighted its ability to enhance phagocytosis and intracellular killing of Streptococcus pyogenes, suggesting its utility in treating respiratory tract infections caused by this pathogen (Tullio et al., 2004).

Antibacterial Activity against Respiratory Pathogens

Thiamphenicol glycinate acetylcysteinate retains effectiveness against various respiratory pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. Its spectrum of activity remains superior to erythromycin and amoxicillin, making it a valuable treatment for respiratory tract infections (Albini et al., 1999).

Comparative Efficacy with Other Antimicrobials

A comparative study on thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate demonstrated their wide spectrum of activity against respiratory pathogens, comparable to newer antibiotics. This supports their continued relevance in treating respiratory tract infections (Drago et al., 2001).

Clinical Efficacy in Respiratory Tract Infections

Clinical trials have shown that thiamphenicol in forms like glycinate hydrochloride (TG) and glycinate acetylcysteinate (TGA) are effective in treating acute and exacerbated infections of the respiratory tract. Their aerosol administration has shown positive outcomes in symptoms like cough and expectoration (Grassi & Benedetto, 2002).

Pharmacokinetics in Healthy Volunteers

The pharmacokinetics of thiamphenicol glycinate (TG) and its active metabolite were studied in healthy Chinese volunteers. This research provided valuable insights for clinical guidance in TG application, emphasizing its role in therapeutic interventions (Yang et al., 2014).

Application in Pediatric Rhinosinusitis

Research evaluating the effectiveness of thiamphenicol glycinate acetylcysteinate for inhalation in children with acute uncomplicated rhinosinusitis indicated its efficacy comparable to oral antibiotics. It also reduced the need for additional drugs in treatment, highlighting its potential in pediatric care (Bogomilskiy et al., 2021).

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGKHLVPQHMHGQ-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048326
Record name Thiamphenicol glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamphenicol glycinate

CAS RN

2393-92-2
Record name Thiamphenicol glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamphenicol glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamphenicol glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAMPHENICOL AMINOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5H94CY6V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
C Grassi, FD Benedetto - Journal of chemotherapy, 2002 - Taylor & Francis
Thiamphenicol is a broad-spectrum antimicrobial agent active against penicillin-resistant Streptococcus pneumoniae, Staphylococcus aureus VISA strains, most methicillin-resistant …
Number of citations: 37 www.tandfonline.com
A Serra, GC Schito, G Nicoletti… - International journal of …, 2007 - journals.sagepub.com
Eight hundred and seventeen patients with upper respiratory tract infections were treated with thiamphenicol glycinate acetylcisteinate (TGA) or other standard antibiotics for 6–10 days …
Number of citations: 43 journals.sagepub.com
L Drago, E De Vecchi, MC Fassina… - …, 2001 - thieme-connect.com
Thiamphenicol-glycinate-acetylcysteinate (TGA; CAS 20192-91-0) is widely used for the treatment of infections of varied aetiology. The aim of this study was to compare the antibacterial …
Number of citations: 20 www.thieme-connect.com
A Lombardi, L Drago, E De Vecchi… - …, 2001 - thieme-connect.com
… this study has been to evaluate the in vitro activity of thiamphenicol glycinate acetylcysteinate (TGA, CAS 20192-91-0) in comparison with molecules with established activity against C. …
Number of citations: 27 www.thieme-connect.com
B Yang, Y Lu, J Zheng, J Zhu, J He, D Zhao, P Song… - Xenobiotica, 2011 - Taylor & Francis
… This study investigated the pharmacokinetics of thiamphenicol glycinate (TG) and thiamphenicol (TAP) in beagles (n = 6) after intravenous administration of 50 mg/kg TG hydrochloride. …
Number of citations: 6 www.tandfonline.com
B Yang, N Li, Y Lu, Z Qiu, D Zhao, P Song, X Chen - Xenobiotica, 2014 - Taylor & Francis
The aim of this study was to investigate the pharmacokinetics of thiamphenicol glycinate (TG) and thiamphenicol (TAP) after intravenous (iv) infusion of TG hydrochloride in healthy …
Number of citations: 6 www.tandfonline.com
AH Bogzil, MA Tohamy - Kafrelsheikh Veterinary Medical Journal, 2015 - journals.ekb.eg
… The Pharmacokinetic profile of thiamphenicol glycinate HCl was studied in male goats following single … formulation with improved water solubility, thiamphenicol glycinate (TG), the ester …
Number of citations: 3 journals.ekb.eg
H YAN, C ZHOU, D HAN - Chinese Journal of Clinical …, 2013 - manu41.magtech.com.cn
… (TAP) and its prodrug thiamphenicol glycinate (TG) in human plasma. METHODS: A single (0.5, 1.0, and 1.5 g) intravenous drip doses of thiamphenicol glycinate was performed on 24 …
Number of citations: 0 manu41.magtech.com.cn
Z LUO, Y PENG - Chinese Journal of Pharmaceutical …, 2012 - ingentaconnect.com
Objective: To establish a hydrophilic interaction high performance liquid chromatography-mass spectrometry method (HILIC-ESI/MS) for the determination of glycine in thiamphenicol …
Number of citations: 0 www.ingentaconnect.com
L Drago, MC Fassina, B Mombelli, E De Vecchi… - Chemotherapy, 2000 - karger.com
… Background: Thiamphenicol glycinate (TG) and its derivative thiamphenicol glycinate Nacetylcysteinate (TGA) could be a valid therapeutic option in the treatment of respiratory tract …
Number of citations: 17 karger.com

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